molecular formula C13H23NO5 B2433960 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 2044711-53-5

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B2433960
CAS No.: 2044711-53-5
M. Wt: 273.329
InChI Key: NBGQOBKPQNOEQD-QVDQXJPCSA-N
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Description

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. It contains a piperidine ring substituted with tert-butyl, ethyl, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic synthesis. One common method includes the reaction of piperidine derivatives with tert-butyl and ethyl substituents under controlled conditions. The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and ethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
  • 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Comparison: Compared to similar compounds, 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate exhibits unique structural features that influence its reactivity and applications. The specific arrangement of substituents on the piperidine ring provides distinct chemical properties, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQOBKPQNOEQD-QVDQXJPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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